Product packaging for 5-Carboxy-2-ethylbenzo[b]furan(Cat. No.:)

5-Carboxy-2-ethylbenzo[b]furan

Cat. No.: B8383621
M. Wt: 190.19 g/mol
InChI Key: UIPGXKXTBMCIPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Carboxy-2-ethylbenzo[b]furan is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to the benzo[b]furan class of heterocycles, a scaffold widely recognized for its diverse physiological and pharmacological properties. The benzo[b]furan motif is a privileged structure in pharmaceutical development, with its derivatives frequently exhibiting a broad spectrum of biological activities. This core structure is found in several established therapeutic agents and natural products, underscoring its relevance for investigating new bioactive molecules . The specific substitution pattern of this compound, featuring a carboxylic acid at the 5-position and an ethyl ester at the 2-position, makes it a valuable building block for chemical synthesis and structure-activity relationship (SAR) studies. Researchers can utilize this compound as a key intermediate to develop novel analogs for screening against various biological targets. Benzo[b]furan derivatives have demonstrated particularly strong promise as anticancer, antibacterial, and antifungal agents in preclinical studies, making this compound a versatile starting point for multiple research streams . Its structural features are conducive to interactions with enzyme binding pockets through hydrogen bonding, π-stacking, and other intermolecular forces, which are critical for modulating biological pathways . Research Applications: • Anticancer Research: Explore its potential as a tubulin polymerization inhibitor or for targeting other key pathways in cancer cell proliferation . • Antimicrobial Research: Investigate efficacy against a panel of gram-positive and gram-negative bacteria and fungal strains . • Chemical Synthesis: Serve as a precursor for generating a diverse library of derivatives for high-throughput screening (HTS) . • Molecular Docking: Employ in computational studies to model interactions with therapeutic targets like serotonin receptors or kinases . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10O3 B8383621 5-Carboxy-2-ethylbenzo[b]furan

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

2-ethyl-1-benzofuran-5-carboxylic acid

InChI

InChI=1S/C11H10O3/c1-2-9-6-8-5-7(11(12)13)3-4-10(8)14-9/h3-6H,2H2,1H3,(H,12,13)

InChI Key

UIPGXKXTBMCIPF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(O1)C=CC(=C2)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 5 Carboxy 2 Ethylbenzo B Furan and Its Molecular Scaffolds

Strategies for Benzo[b]furan Ring System Formation

The formation of the benzo[b]furan ring is a critical step and can be achieved through several elegant and efficient chemical transformations. These methods often involve the cyclization of appropriately substituted phenolic precursors.

Transition metal catalysis, particularly using palladium, has become a powerful tool for the synthesis of benzo[b]furans. sioc-journal.cnelsevier.esnih.govmdpi.com These reactions offer high efficiency and functional group tolerance under mild conditions.

Palladium-Catalyzed Reactions: A prevalent method involves the palladium-catalyzed coupling of o-halophenols or their derivatives with terminal alkynes, followed by cyclization. nih.govacs.orgnih.gov For instance, the Sonogashira coupling of o-iodoanisoles with terminal alkynes, catalyzed by a palladium-copper system, yields arylalkynes that can subsequently undergo electrophilic cyclization to form 2,3-disubstituted benzo[b]furans. organic-chemistry.orgacs.orgnih.gov The use of o-alkynylphenols as starting materials is also a common strategy, where a transition metal catalyst promotes the intramolecular addition of the phenol (B47542) to the alkyne. mdpi.comchim.it Dihydroxyterphenylphosphine ligands have been shown to be particularly effective in the palladium-catalyzed one-pot synthesis of substituted benzo[b]furans from 2-chlorophenols and terminal alkynes. acs.orgnih.gov

Larock-Type Coupling: A modified Larock-type coupling represents another significant palladium-catalyzed approach. This reaction can be used to synthesize various benzo[b]furan derivatives. For example, the coupling of an o-iodophenol with a 3-silyl-1-arylpropinone in the presence of a palladium catalyst can yield 2-silylbenzo[b]furans, which are versatile intermediates for further functionalization. mdpi.com

Catalyst SystemStarting MaterialsProduct TypeKey FeaturesReference
PdCl₂(PPh₃)₂ / CuIo-Iodoanisoles and Terminal Alkynes2,3-Disubstituted Benzo[b]furansMild reaction conditions, high yields for aryl- and vinylic-substituted alkynes. organic-chemistry.orgacs.org organic-chemistry.orgacs.org
Pd(OAc)₂ / Na₂CO₃o-Iodophenol and 3-Silyl-1-arylpropinone2-Silylbenzo[b]furansModified Larock-type coupling, provides versatile intermediates. mdpi.com mdpi.com
Pd-Cy-DHTP2-Chlorophenols and Terminal AlkynesSubstituted Benzo[b]furansOne-pot synthesis, applicable to dichlorophenols for sequential couplings. acs.orgnih.gov acs.orgnih.gov

Annulation reactions provide a direct route to the benzo[b]furan core by forming multiple bonds in a single operation. A notable example is the copper-promoted hydration and annulation of 2-fluorophenylacetylene derivatives. beilstein-journals.orgnih.gov This method involves the hydration of the carbon-fluorine bond followed by an intramolecular cyclization to yield the benzo[b]furan ring system. beilstein-journals.orgnih.gov Another approach involves the palladium-catalyzed oxidative annulation of phenols with internal alkynes. chim.it This reaction proceeds via an initial alkoxypalladation of the alkyne, followed by intramolecular C-H bond activation and reductive elimination. chim.it Furthermore, a one-pot protocol involving the N-heterocyclic carbene-catalyzed 1,6-conjugate addition of aromatic aldehydes to 2-hydroxyphenyl-substituted p-quinone methides, followed by acid-mediated dehydrative annulation, has been developed for the synthesis of 2,3-diarylbenzo[b]furan derivatives. nih.gov

Photochemical methods offer a metal-free alternative for the synthesis of benzo[b]furans. A one-step photochemical reaction between 2-chlorophenol (B165306) derivatives and terminal alkynes can produce 2-substituted benzo[b]furans. acs.orgnih.govfigshare.comresearchgate.net This reaction proceeds through the tandem formation of an aryl-carbon and a carbon-oxygen bond via an aryl cation intermediate. acs.orgnih.govfigshare.comresearchgate.net The mild conditions and the use of readily available chlorophenols make this an environmentally favorable procedure. acs.orgnih.govfigshare.comresearchgate.net

Regioselective Introduction of the Ethyl Substituent at the C2 Position

The introduction of an ethyl group specifically at the C2 position of the benzo[b]furan ring can be achieved through several synthetic strategies. A common and direct method involves the use of a terminal alkyne bearing an ethyl group, such as 1-butyne (B89482), in the cyclization reactions mentioned previously. For instance, the palladium-catalyzed coupling and cyclization of an o-halophenol with 1-butyne would directly yield a 2-ethylbenzo[b]furan derivative. organic-chemistry.orgacs.orgacs.orgnih.gov

Alternatively, a controlled regioselective synthesis can be achieved starting from 1-(2-hydroxyphenyl)-2-chloroethanones. nih.gov The addition of a Grignard reagent to the α-chloro ketone generates an alkoxide intermediate which can then form a 2-substituted benzo[b]furan through a organic-chemistry.orgchim.it-aryl migration. nih.gov Using an ethyl Grignard reagent in this sequence would lead to the desired 2-ethyl substituent.

Microwave irradiation of specific triphenylphosphoranes has also been shown to produce 2-ethylbenzo[b]furan derivatives. researchgate.net

Strategic Incorporation of the Carboxy Group at the C5 Position

The final step in the synthesis of the target molecule is the introduction of a carboxylic acid group at the C5 position of the 2-ethylbenzo[b]furan scaffold. This can be a challenging transformation requiring careful consideration of the directing effects of the existing substituents.

Direct carboxylation of C-H bonds with carbon dioxide (CO₂) is an attractive and atom-economical method. mdpi.com While direct carboxylation of benzo[b]furans is not extensively detailed in the provided context, general principles of C-H activation and carboxylation can be considered. The electrophilic substitution on the benzene (B151609) ring of the benzo[b]furan is influenced by the furan (B31954) ring. The C5 position is a potential site for such reactions.

A plausible, though not explicitly documented, route could involve the Friedel-Crafts acylation of 2-ethylbenzo[b]furan at the C5 position, followed by oxidation of the introduced acyl group to a carboxylic acid. The success of such a strategy would depend on the regioselectivity of the acylation step. Another potential strategy is the halogenation of the C5 position followed by a metal-catalyzed carboxylation or conversion to an organometallic intermediate which is then reacted with CO₂.

Conversion of Precursor Functional Groups to Carboxylic Acid (e.g., from esters or aldehydes)

The carboxylic acid moiety in 5-Carboxy-2-ethylbenzo[b]furan is often introduced by the conversion of other functional groups, such as esters or aldehydes, in the final steps of a synthetic sequence. This approach allows for the use of milder reaction conditions in earlier steps, protecting the potentially reactive carboxylic acid group.

One common method involves the hydrolysis of a corresponding ester, such as ethyl or methyl 5-ethylbenzo[b]furan-2-carboxylate. nih.gov This transformation is typically achieved under basic conditions, for example, by refluxing the ester with a solution of sodium hydroxide (B78521) in a suitable solvent like ethanol (B145695) or methanol (B129727), followed by acidification to yield the carboxylic acid. The synthesis of ethyl 5-bromobenzofuran-2-carboxylate, a related precursor, is achieved by reacting 5-bromo-1-benzofuran-2-carboxylic acid with absolute ethanol in the presence of concentrated sulfuric acid. chemicalbook.com

Alternatively, an aldehyde group at the 5-position can be oxidized to a carboxylic acid. While specific examples for the 2-ethyl substituted analog are not detailed in the provided results, this is a standard transformation in organic synthesis.

One-Pot and Tandem Reaction Sequences for this compound Derivatives

One-pot and tandem reactions offer significant advantages in terms of efficiency, reduced waste, and simplified purification processes. Several such methodologies have been developed for the synthesis of benzo[b]furan derivatives.

Palladium-catalyzed reactions are particularly prominent in this area. For instance, a one-pot synthesis of 2,3-disubstituted benzo[b]furans has been developed from 2-iodophenols, terminal acetylenes, and aryl iodides under Sonogashira conditions. nih.gov This method involves an initial Sonogashira coupling followed by cyclization. Similarly, a one-pot synthesis of 2-substituted benzo[b]furans can be achieved through the palladium-catalyzed coupling of 2-halophenols with alkynes. researchgate.net Another approach involves the addition of phenols to bromoalkynes to form (Z)-2-bromovinyl phenyl ethers, which then undergo intramolecular cyclization via palladium-catalyzed C-H bond functionalization to yield 2-substituted benzo[b]furans. organic-chemistry.org

Tandem reactions, such as the intramolecular Wittig reaction followed by a Claisen rearrangement, have also been employed. Microwave irradiation of specific [{2-(fluorophenoxy)propanoyl}-(cyano/ethoxy-carbonyl) methylene] triphenylphosphoranes leads to the formation of fluoro-substituted ethyl 2-ethyl-benzo[b]furan-3-carboxylic acid esters. researchgate.net In this sequence, the initially formed aryl propargylic ethers undergo a Claisen rearrangement under the reaction conditions, and the resulting ortho-allenyl phenol intermediates cyclize to form the benzofuran (B130515) ring. researchgate.net

Microwave-Assisted Synthetic Protocols in Benzo[b]furan Carboxylic Acid Derivative Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and cleaner products in significantly shorter reaction times. nih.gov This technology has been successfully applied to the synthesis of benzo[b]furan carboxylic acid derivatives.

For example, the conversion of 3-halocoumarins to benzofuran-2-carboxylic acids via a Perkin rearrangement can be expedited using microwave irradiation, resulting in high yields. nih.gov Another notable application is the solventless phase-transfer catalytic (PTC) reaction for the synthesis of benzo[b]furans from salicylaldehyde (B1680747) derivatives and esters of chloroacetic acids under microwave irradiation. researchgate.net This method provides a convenient and cost-effective route to 2-substituted methyl benzo[b]furan-3-carboxylates without the need for a transition metal catalyst. researchgate.net

Furthermore, microwave irradiation has been utilized in tandem intramolecular Wittig and Claisen rearrangement reactions to produce fluoro-substituted 2-ethylbenzo[b]furan-3-carbonitriles and ethyl 2-ethyl-benzo[b]furan-3-carboxylic acid esters. researchgate.net

Preparation of Key Precursors and Intermediates (e.g., 5-bromo-2-ethylbenzo[b]furan)

The synthesis of this compound often relies on the preparation of key halogenated intermediates, such as 5-bromo-2-ethylbenzo[b]furan. This bromo-derivative serves as a versatile handle for introducing the carboxylic acid group or other functionalities via cross-coupling reactions or other transformations.

The synthesis of 5-bromo-2-ethylbenzo[b]furan can be approached in several ways. One route involves the acylation of 5-bromo-2-ethylbenzo[b]furan with 4-methoxyphenylacetyl chloride, which is then demethylated to a hydroxy derivative. mdpi.comnih.gov While this demonstrates a reaction of the target molecule, its own synthesis is a crucial step.

A general method for preparing brominated furans starts from commercially available 2-ethylfuran. researchgate.net Various brominating agents can be used, including bromine in DMF or N-bromosuccinimide (NBS) in different solvents. researchgate.net For instance, a scalable one-pot protocol for the synthesis of 2-bromo-5-ethylfuran has been developed. researchgate.net Although this is a furan and not a benzofuran, the principles of bromination can be analogous.

A more direct precursor to the title compound's scaffold is 5-bromo-2-butyl-benzofuran, which has been synthesized from 2-(4-bromo-2-formylphenoxy)hexanoic acid. chemicalbook.com This involves a cyclization reaction promoted by benzenesulfonyl chloride and triethylamine. chemicalbook.com The resulting product is then purified by chromatography. chemicalbook.com

Below is an interactive table summarizing the key precursors and intermediates discussed:

Compound NameRole in SynthesisReference
Ethyl 5-ethylbenzo[b]furan-2-carboxylatePrecursor to this compound via hydrolysis nih.gov
5-bromo-1-benzofuran-2-carboxylic acidStarting material for ethyl 5-bromobenzofuran-2-carboxylate chemicalbook.com
2-IodophenolsStarting material in one-pot synthesis of 2,3-disubstituted benzo[b]furans nih.gov
3-HalocoumarinsPrecursors to benzofuran-2-carboxylic acids via microwave-assisted Perkin rearrangement nih.gov
Salicylaldehyde derivativesStarting materials for microwave-assisted synthesis of benzo[b]furans researchgate.net
5-bromo-2-ethylbenzo[b]furanKey intermediate for functionalization mdpi.comnih.gov
2-ethylfuranStarting material for brominated furan precursors researchgate.net
2-(4-bromo-2-formylphenoxy)hexanoic acidPrecursor to 5-bromo-2-butyl-benzofuran chemicalbook.com

Chemical Transformations and Reactivity of 5 Carboxy 2 Ethylbenzo B Furan

Reactions Involving the Benzo[b]furan Heterocycle

The benzo[b]furan core is susceptible to various transformations, primarily involving electrophilic attack on the electron-rich furan (B31954) portion or functionalization of the benzenoid ring.

The furan ring in benzo[b]furan is more reactive towards electrophiles than the benzene (B151609) ring. In electrophilic aromatic substitution reactions, the position of attack is highly regioselective. While furan itself undergoes substitution preferentially at the 2-position, the reactivity pattern in benzo[b]furan is slightly different. pearson.comquora.com The C2 position is the most electron-rich and therefore the most favorable site for electrophilic attack. chemicalbook.com

In the case of 5-Carboxy-2-ethylbenzo[b]furan, the C2 position is already substituted with an ethyl group. Consequently, electrophilic aromatic substitution is directed to the next most reactive position, which is the C3 position. chemicalbook.com This regioselectivity has been demonstrated in related 2-substituted benzo[b]furan systems. For instance, the formylation and nitration of 5-alkyl-7-methoxy-2-phenylbenzo[b]furans have been shown to occur selectively at the C3 position. researchgate.net

Common electrophilic substitution reactions applicable to the C3 position of this compound include:

Nitration: Using mild nitrating agents like nitric acid in acetic anhydride. chemicalbook.com

Halogenation: Reaction with halogens such as bromine.

Friedel-Crafts Acylation/Alkylation: Introducing acyl or alkyl groups with a suitable Lewis acid catalyst.

The presence of the deactivating carboxylic acid group on the benzene ring has a minor influence on the substitution pattern of the furan ring, which remains the primary site for electrophilic attack due to its higher intrinsic reactivity.

While the furan ring is the more reactive component of the heterocycle, functionalization of the benzenoid ring is also possible, particularly when the more reactive C2 and C3 positions are blocked. The directing effects of the existing substituents on the benzene ring—the fused furan ring, the C2-ethyl group (indirectly), and the C5-carboxylic acid group—govern the position of further substitution.

The carboxylic acid group at C5 is an electron-withdrawing group and a meta-director. The fused furan ring, specifically the oxygen atom, acts as an ortho-, para-director. Therefore, electrophilic attack on the benzenoid ring would be directed to the positions ortho and para to the activating furan oxygen and meta to the deactivating carboxylic acid. The most likely positions for substitution are C4 and C6. The synthesis of related compounds like 1-(5-bromo-2-ethylbenzo[b]furan-3-yl)-2-(4-hydroxyphenyl)ethanone demonstrates that functionalization, such as bromination, can occur on the benzenoid ring of a 2-ethylbenzo[b]furan scaffold. nih.govsemanticscholar.org

The benzo[b]furan ring system can undergo ring-opening reactions, although this typically requires specific and often harsh conditions. These reactions are significant as they provide pathways to highly functionalized phenol (B47542) derivatives. researchgate.net Transition metal catalysis, particularly using nickel or iron catalysts, has been effectively employed for the selective cleavage of the C−O bond within the furan portion of the heterocycle. researchgate.net Additionally, studies on related 5-hydroxy-2,3-dihydrobenzo[b]furans have shown that the furan ring can be opened under acetylation and methylation conditions. researchgate.net While specific examples for this compound are not extensively documented, these precedents suggest that its furan ring could potentially be opened using similar transition-metal-catalyzed or specific chemical cleavage methods.

Reactivity of the Carboxylic Acid Functionality at Position 5

The carboxylic acid group at the C5 position is a key site for a variety of chemical modifications, allowing for the synthesis of numerous derivatives such as esters and amides.

The carboxylic acid group of this compound can be readily converted into its corresponding esters through various standard esterification methods. A common laboratory and industrial method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid.

For example, the synthesis of ethyl 5-aminobenzofuran-2-carboxylate, a structurally related compound, is achieved through standard esterification procedures. google.comgoogle.comnih.gov

Conversely, the corresponding esters can be hydrolyzed back to the parent carboxylic acid. This reaction is typically carried out under basic conditions, for instance, by refluxing the ester with a base like sodium hydroxide (B78521) in a solvent such as methanol (B129727) or ethanol (B145695), followed by acidification. semanticscholar.org Enzymatic hydrolysis, using lipases like Candida antarctica lipase B, has also been shown to be an effective method for the hydrolysis of esters of related dihydrobenzofuran carboxylic acids, sometimes offering high enantioselectivity. researchgate.netacademicjournals.org

Table 1: Representative Esterification and Hydrolysis Reactions
Reaction TypeReagents and ConditionsProduct Type
Esterification Alcohol (e.g., Ethanol), Acid Catalyst (e.g., H₂SO₄), HeatEster (e.g., Ethyl this compound)
Base-catalyzed Hydrolysis Base (e.g., NaOH), Solvent (e.g., Methanol/Water), Heat, then Acidification (e.g., HCl)Carboxylic Acid
Enzymatic Hydrolysis Lipase (e.g., Candida antarctica lipase B), Buffer/SolventCarboxylic Acid

The carboxylic acid can be converted to amides by reaction with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid, which is achieved using a coupling reagent. A wide array of modern peptide coupling reagents are highly effective for this purpose, facilitating the formation of the amide bond under mild conditions while minimizing side reactions like racemization. bachem.com

Commonly used coupling reagents include phosphonium salts (e.g., BOP, PyBOP) and aminium/uronium salts (e.g., HBTU, HATU, HCTU). sigmaaldrich.compeptide.com The general procedure involves reacting the carboxylic acid with the amine in the presence of the coupling reagent and a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). bachem.com For instance, the coupling of benzofuran-2-carboxylic acid with 8-aminoquinoline (B160924) has been successfully achieved using HATU as the coupling agent. mdpi.com This methodology is directly applicable to this compound for the synthesis of a diverse range of amide derivatives.

Table 2: Common Peptide Coupling Reagents for Amidation
Reagent NameFull NameReagent Type
BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphatePhosphonium
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePhosphonium
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateAminium/Uronium
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateAminium/Uronium
HCTU O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateAminium/Uronium

Decarboxylation Processes

Table 1: General Conditions for Decarboxylation of Heterocyclic Carboxylic Acids

Parameter Condition
Solvent N,N-dimethylformamide (DMF)
Catalyst Formic acid or Acetic acid
Temperature 85-150 °C
Specific Temperature for Benzofurans 105-110 °C

Reactions Involving Carboxylic Acid Derivatives (e.g., acid chlorides, anhydrides)

The carboxylic acid group of this compound can be readily converted into more reactive derivatives, such as acid chlorides and anhydrides, which serve as versatile intermediates for further synthetic modifications.

The formation of an acid chloride is a common transformation, typically achieved by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus pentachloride (PCl₅). These reagents replace the hydroxyl group of the carboxylic acid with a chlorine atom, yielding 5-(chlorocarbonyl)-2-ethylbenzo[b]furan. This acid chloride is a highly reactive electrophile, susceptible to attack by a wide range of nucleophiles.

Anhydrides can also be prepared from the corresponding carboxylic acid. This can be achieved through the reaction of the carboxylate salt with an acid chloride or by using a dehydrating agent. The resulting anhydride can then be used in acylation reactions.

These carboxylic acid derivatives are valuable in a variety of coupling reactions. For instance, while the presence of a free carboxylic acid can sometimes interfere with palladium-catalyzed reactions, its conversion to an ester allows for successful cross-coupling reddit.com. For example, methyl 5-bromobenzofuran-2-carboxylate has been successfully used in Suzuki cross-coupling reactions with various arylboronic acids researchgate.net. This highlights the utility of converting the carboxylic acid to an ester to facilitate palladium-catalyzed carbon-carbon bond formation on the benzofuran (B130515) core.

Chemical Modifications of the Ethyl Group at Position 2

The ethyl group at the 2-position of the benzofuran ring is also amenable to chemical modification, primarily at the benzylic position (the carbon atom directly attached to the benzofuran ring). This position is activated by the adjacent aromatic system, making it more susceptible to oxidation and halogenation.

Oxidation of the Ethyl Chain

The benzylic carbon of the 2-ethyl group can be oxidized to introduce new functional groups. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can oxidize the benzylic position masterorganicchemistry.com. Depending on the reaction conditions, the oxidation of the 2-ethyl group can potentially yield 1-(benzofuran-2-yl)ethan-1-ol or, with more vigorous oxidation, 2-acetylbenzofuran. It is important to note that benzylic oxidation typically requires the presence of at least one benzylic hydrogen masterorganicchemistry.com.

Selective mono-oxygenation of benzylic C-H bonds to form alcohols can be achieved using reagents like bis(methanesulfonyl) peroxide, which can provide benzylic mesylates that are subsequently converted to alcohols under mild conditions nih.gov.

Halogenation of the Alkyl Substituent

The benzylic position of the 2-ethyl group can undergo radical halogenation. A common reagent for this transformation is N-bromosuccinimide (NBS) in the presence of a radical initiator such as light or a peroxide masterorganicchemistry.comlibretexts.orglibretexts.org. This reaction, often referred to as benzylic bromination, selectively introduces a bromine atom at the carbon adjacent to the benzofuran ring, yielding 2-(1-bromoethyl)-5-carboxybenzo[b]furan. The stability of the intermediate benzylic radical, which is resonance-stabilized by the benzofuran ring, drives the selectivity of this reaction masterorganicchemistry.comyoutube.com.

Table 2: Reagents for Benzylic Bromination

Reagent Role
N-Bromosuccinimide (NBS) Source of bromine radicals
Light (hν) or Peroxide (ROOR) Radical initiator
Carbon tetrachloride (CCl₄) or other inert solvent Reaction medium

Palladium Coupling and Nucleophilic Displacement Reactions for Brominated Benzo[b]furan Derivatives

Introduction of a bromine atom onto the benzofuran nucleus, for instance at the 5-position to create a brominated derivative of this compound, opens up a wide array of possibilities for further functionalization through palladium-catalyzed cross-coupling and nucleophilic substitution reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming new carbon-carbon bonds. For example, methyl 5-bromobenzofuran-2-carboxylate has been shown to react with a variety of arylboronic acids in the presence of a palladium catalyst and a base to yield the corresponding 5-arylbenzofuran-2-carboxylates in good to excellent yields researchgate.net. This demonstrates the feasibility of coupling aryl groups at the 5-position of the benzofuran ring. The reaction conditions can be optimized by varying the palladium catalyst, base, and solvent system semanticscholar.orgmdpi.com.

Table 3: Example of Suzuki Cross-Coupling of a Brominated Benzofuran Derivative

Reactants Catalyst Base Solvent Product Yield
Methyl 5-bromobenzofuran-2-carboxylate and 4-chlorophenylboronic acid 2-quinolinealdoxime-Pd(II)-complex (0.1 mol%) Cs₂CO₃ Toluene Methyl 5-(4-chlorophenyl)benzofuran-2-carboxylate 96%

Nucleophilic aromatic substitution (SNAr) on a brominated benzofuran is also a potential pathway for introducing new functional groups. For an SNAr reaction to occur, the aromatic ring typically needs to be activated by the presence of electron-withdrawing groups ortho or para to the leaving group (in this case, the bromine atom) libretexts.orgnih.gov. The carboxylic acid group at the 5-position, or its derivatives like esters, can act as an electron-withdrawing group, potentially facilitating nucleophilic attack at an adjacent brominated position. However, the success of such reactions is highly dependent on the specific substrate and the nature of the nucleophile.

Advanced Derivatization Strategies for 5 Carboxy 2 Ethylbenzo B Furan Analogues

Synthesis of Carboxamide Derivatives of 5-Carboxy-2-ethylbenzo[b]furan

The conversion of the carboxylic acid group at the 5-position of 2-ethylbenzo[b]furan into a carboxamide is a common and effective strategy to generate a diverse library of analogues. The general approach involves the activation of the carboxylic acid followed by reaction with a primary or secondary amine.

A series of new 3-(glycinamido)-benzofuran-2-carboxamide and 3-(β-alanamido)-benzofuran-2-carboxamide derivatives have been synthesized as potential bioactive chemical entities. researchgate.net Another study details a synthetic route for elaborate benzofuran-2-carboxamide (B1298429) derivatives through a combination of 8-aminoquinoline (B160924) directed C–H arylation and transamidation chemistry. nih.govmdpi.com

The synthesis typically proceeds through one of the following pathways:

Acid Chloride Formation: The carboxylic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form the more reactive acid chloride. This intermediate readily reacts with a wide range of amines to yield the corresponding carboxamide.

Coupling Reagent-Mediated Amidation: A more direct method involves the use of peptide coupling reagents. Common coupling agents include dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). These reagents activate the carboxylic acid in situ, facilitating its reaction with an amine under mild conditions.

The choice of amine is critical in determining the properties of the resulting analogue. A wide variety of amines, incorporating different functional groups and steric bulk, can be employed to systematically probe structure-activity relationships.

Starting Material Reagents Intermediate Amine Product
This compoundSOCl₂ or (COCl)₂5-(Chlorocarbonyl)-2-ethylbenzo[b]furanR¹R²NHN,N-Disubstituted-2-ethylbenzo[b]furan-5-carboxamide
This compoundEDCI, HOBtActivated EsterR¹R²NHN,N-Disubstituted-2-ethylbenzo[b]furan-5-carboxamide

Preparation of Ester Analogues, including Ethyl Esters

Esterification of the 5-carboxy group represents another fundamental derivatization strategy. Esters can serve as prodrugs, improve pharmacokinetic properties, or act as intermediates for further transformations. The synthesis of ethyl 5-aminobenzofuran-2-carboxylate is a known example of esterification on the benzofuran (B130515) scaffold. nih.gov

Common methods for the preparation of ester analogues include:

Fischer-Speier Esterification: This classic method involves refluxing the carboxylic acid with an excess of the desired alcohol (e.g., ethanol (B145695) for the ethyl ester) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). ub.edu The reaction is driven to completion by removing the water formed, typically through azeotropic distillation.

Alkylation of the Carboxylate Salt: The carboxylic acid can be deprotonated with a base (e.g., sodium hydroxide (B78521) or potassium carbonate) to form the carboxylate salt. This salt is then treated with an alkyl halide (e.g., ethyl iodide) in an appropriate solvent to yield the ester via an Sₙ2 reaction.

DCC-Mediated Esterification: Similar to amide synthesis, DCC can be used to facilitate the reaction between the carboxylic acid and an alcohol. This method is particularly useful for alcohols that are sensitive to acidic conditions.

Novel ethyl and methylamide esters of 5-[bis(2-chloroethyl)amino]-7-methoxybenzofuran-2-carboxylic acid have been synthesized. researchgate.net

Method Reagents Key Conditions Product
Fischer-Speier EsterificationEthanol, H₂SO₄ (catalyst)Reflux5-(Ethoxycarbonyl)-2-ethylbenzo[b]furan
Alkylation1. NaOH 2. Ethyl IodideRoom Temperature5-(Ethoxycarbonyl)-2-ethylbenzo[b]furan
DCC CouplingEthanol, DCC, DMAP (catalyst)0 °C to Room Temperature5-(Ethoxycarbonyl)-2-ethylbenzo[b]furan

Structural Elaboration via Functional Group Interconversions on the Benzo[b]furan Nucleus

Beyond derivatization of the carboxylic acid, the benzo[b]furan nucleus itself offers opportunities for structural modification through functional group interconversions. ub.eduvanderbilt.eduimperial.ac.uk These transformations can introduce new reactive handles or alter the electronic properties of the ring system.

Potential functional group interconversions include:

Halogenation: Electrophilic aromatic substitution reactions can introduce halogen atoms (e.g., bromine or chlorine) onto the benzene (B151609) portion of the benzo[b]furan ring. These halogenated derivatives can then serve as substrates for cross-coupling reactions. For instance, brominated derivatives have shown versatile functionality, allowing for bromine replacement through palladium coupling. nih.gov

Nitration and Reduction: Nitration of the aromatic ring, followed by reduction of the nitro group to an amine, provides a versatile intermediate. This amino group can be further derivatized through acylation, alkylation, or diazotization reactions.

Formylation: The introduction of a formyl group (an aldehyde) via reactions such as the Vilsmeier-Haack reaction opens up a wide range of subsequent transformations, including reductive amination and Wittig reactions.

These interconversions allow for the synthesis of a broad array of substituted analogues, expanding the chemical space accessible from the parent this compound structure.

Introduction of Other Heterocyclic or Carbocyclic Moieties into the Benzo[b]furan Scaffold

The introduction of additional cyclic systems onto the benzo[b]furan scaffold can significantly impact its biological activity and material properties. This can be achieved through various synthetic strategies, often leveraging transition metal-catalyzed cross-coupling reactions. chim.it

Key approaches include:

Suzuki Coupling: A halogenated benzo[b]furan derivative can be coupled with a boronic acid or boronate ester of a desired heterocyclic or carbocyclic ring in the presence of a palladium catalyst and a base.

Heck Coupling: This reaction allows for the coupling of a halogenated benzo[b]furan with an alkene, which can be part of another ring system or a precursor to one.

Sonogashira Coupling: The coupling of a terminal alkyne with a halogenated benzo[b]furan, catalyzed by palladium and copper, is a powerful method for introducing acetylenic linkages that can be further elaborated. jocpr.com

Direct C-H Arylation: Recent advances have enabled the direct coupling of C-H bonds on the benzo[b]furan ring with aryl halides, providing a more atom-economical route to biaryl structures. nih.govmdpi.com

A series of benzo[b]furan derivatives with five-membered heterocyclic substituents at the 2-position have been prepared from 2-(1-chloro-2-formylvinyl)benzo[b]furans. nih.gov The versatility of brominated derivatives allows for the formation of analogues that include heterocyclic, carbocyclic, and alicyclic groups at the C-2 position of the benzo[b]furan. nih.gov

Reaction Benzo[b]furan Substrate Coupling Partner Catalyst System Product Type
Suzuki CouplingHalogenated this compoundHeterocyclic/Carbocyclic Boronic AcidPd catalyst, BaseBiaryl or Heterobiaryl Analogue
Heck CouplingHalogenated this compoundAlkenePd catalyst, BaseAlkenyl-substituted Analogue
Sonogashira CouplingHalogenated this compoundTerminal AlkynePd and Cu catalysts, BaseAlkynyl-substituted Analogue
C-H ArylationThis compoundAryl HalidePd catalyst, Ligand, BaseBiaryl Analogue

Spectroscopic and Analytical Characterization Methodologies for 5 Carboxy 2 Ethylbenzo B Furan and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H, ¹³C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 5-Carboxy-2-ethylbenzo[b]furan, a combination of ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR techniques would be utilized for a complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the ethyl group protons, and the carboxylic acid proton. The aromatic protons on the benzofuran (B130515) ring system will appear in the downfield region, typically between δ 7.0 and 8.5 ppm, with their multiplicity (singlet, doublet, etc.) and coupling constants providing information about their relative positions. The ethyl group will show a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, likely in the ranges of δ 2.8-3.0 ppm and δ 1.2-1.5 ppm, respectively. The acidic proton of the carboxyl group is expected to appear as a broad singlet at a significantly downfield chemical shift, generally above δ 10 ppm, and its position can be concentration-dependent openstax.org.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for each unique carbon atom. The carbonyl carbon of the carboxylic acid will be observed in the highly deshielded region of the spectrum, typically around δ 165-185 ppm openstax.org. The aromatic and furan (B31954) ring carbons will resonate in the approximate range of δ 100-160 ppm. The methylene and methyl carbons of the ethyl group will appear in the upfield region of the spectrum.

Predicted NMR Data for this compound:

¹H NMR Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Carboxylic acid-OH>10broad s1H
Aromatic-H7.0 - 8.5m3H
Furan-H6.5 - 7.0s1H
Ethyl-CH₂2.8 - 3.0q2H
Ethyl-CH₃1.2 - 1.5t3H
¹³C NMR Predicted Chemical Shift (δ, ppm)
Carbonyl-C165 - 185
Aromatic/Furan-C100 - 160
Ethyl-CH₂20 - 30
Ethyl-CH₃10 - 15

Infrared (IR) Spectroscopy for Identification of Key Functional Groups (e.g., carbonyl stretches)

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands for its key functional groups.

The most prominent feature in the IR spectrum is expected to be the very broad O-H stretching vibration of the carboxylic acid group, appearing in the region of 3300-2500 cm⁻¹ orgchemboulder.com. This broadness is a result of hydrogen bonding between the carboxylic acid molecules. Superimposed on this broad band, the sharp C-H stretching vibrations of the aromatic ring and the ethyl group are expected between 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

A strong and sharp absorption band corresponding to the C=O (carbonyl) stretching of the carboxylic acid will be observed in the range of 1760-1690 cm⁻¹ orgchemboulder.com. The exact position of this band can be influenced by conjugation with the aromatic ring. The C-O stretching vibration of the carboxylic acid is expected to appear between 1320-1210 cm⁻¹ orgchemboulder.comspectroscopyonline.com. Additionally, characteristic C=C stretching vibrations from the aromatic and furan rings are expected in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations for the substituted benzene (B151609) ring will also be present in the fingerprint region (below 1000 cm⁻¹), which can provide information about the substitution pattern.

Expected IR Absorption Bands for this compound:

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹) Intensity
Carboxylic AcidO-H stretch3300 - 2500Strong, Broad
Aromatic/FuranC-H stretch3100 - 3000Medium
Ethyl GroupC-H stretch3000 - 2850Medium
Carboxylic AcidC=O stretch1760 - 1690Strong, Sharp
Aromatic/FuranC=C stretch1600 - 1450Medium to Weak
Carboxylic AcidC-O stretch1320 - 1210Medium
Carboxylic AcidO-H bend1440-1395 and 950-910Medium

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, the molecular weight can be precisely determined from the molecular ion peak [M]⁺ or the protonated molecule peak [M+H]⁺ in the mass spectrum.

The fragmentation of this compound under electron ionization (EI) or electrospray ionization (ESI) would likely proceed through several characteristic pathways. A common fragmentation for carboxylic acids is the loss of a hydroxyl radical (•OH), resulting in an [M-17]⁺ peak, and the loss of the entire carboxyl group (•COOH), leading to an [M-45]⁺ peak libretexts.org. The fragmentation of the ethyl group can occur via the loss of a methyl radical (•CH₃) to give an [M-15]⁺ ion, or the loss of an ethyl radical (•C₂H₅) to yield an [M-29]⁺ ion. Another characteristic fragmentation for ethyl-substituted aromatic compounds is the benzylic cleavage to lose a hydrogen radical, forming a stable vinyl-substituted cation.

The benzofuran ring itself can undergo fragmentation, often involving the loss of carbon monoxide (CO) or other small neutral molecules nih.gov. The specific fragmentation pattern will provide valuable information to confirm the connectivity of the ethyl and carboxyl groups to the benzofuran core.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the extended conjugated system of the benzofuran ring.

The electronic transitions observed in the UV-Vis spectrum are typically π → π* and n → π* transitions pharmatutor.org. The benzofuran moiety is a significant chromophore, and the presence of the ethyl and carboxyl groups as substituents will influence the wavelength of maximum absorption (λₘₐₓ). The carboxyl group, being an electron-withdrawing group, can affect the energy of the electronic transitions. The position of the substituents on the benzofuran ring has a marked dependence on the first electronic absorption band researchgate.net. The spectrum will likely exhibit multiple absorption bands corresponding to the different electronic transitions within the conjugated system. Analysis of the λₘₐₓ values and molar absorptivities (ε) can provide insights into the extent of conjugation and the electronic nature of the molecule.

X-ray Crystallography for Definitive Solid-State Structure Elucidation

X-ray crystallography is a powerful technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, obtaining a suitable single crystal would allow for its definitive structural elucidation.

The technique involves diffracting a beam of X-rays off the ordered array of molecules in the crystal. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of individual atoms can be determined with high precision. This analysis provides accurate bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the molecule vensel.orgresearchgate.net. Furthermore, X-ray crystallography reveals information about the packing of molecules in the crystal lattice, including intermolecular interactions such as hydrogen bonding (e.g., between the carboxylic acid groups of adjacent molecules) and π-stacking interactions between the aromatic rings.

Chromatographic and Separation Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing mixtures containing this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two commonly used methods.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating, identifying, and quantifying components in a mixture. For the analysis of this compound, a reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water, acetonitrile, or methanol (B129727) with a small amount of acid like formic acid or acetic acid to suppress the ionization of the carboxylic acid group). Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance. The retention time of the compound is a characteristic parameter under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for quantitative analysis and purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For the analysis of this compound, derivatization of the carboxylic acid group (e.g., to its methyl ester) may be necessary to increase its volatility and thermal stability for GC analysis. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase in the GC column. The separated components then enter the mass spectrometer, which provides a mass spectrum for each component, allowing for their identification based on their fragmentation patterns nih.gov. GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds.

Computational and Theoretical Investigations of 5 Carboxy 2 Ethylbenzo B Furan

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the electronic architecture and predicting the physicochemical properties of 5-Carboxy-2-ethylbenzo[b]furan. Methods such as Density Functional Theory (DFT) are employed to model the molecule's geometry and electronic distribution. For benzofuran (B130515) derivatives, DFT calculations with specific functionals (like GGA-PBE) and basis sets (like 6-31G(d,p)) have been shown to provide results that correlate well with experimental data.

These calculations can determine key molecular properties that govern the behavior of this compound. Important parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Other calculated properties include the dipole moment, which influences solubility and intermolecular interactions, and the zero-point vibrational energy, which is essential for thermodynamic calculations. Natural Bond Orbital (NBO) analysis can further elucidate the nature of the bonding and intramolecular interactions within the this compound structure.

Table 1: Predicted Molecular Properties of Benzofuran Derivatives from Quantum Chemical Calculations

PropertyDescriptionSignificance for this compound
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Indicates the propensity to donate electrons in a reaction. The ethyl and carboxyl groups will influence this energy level.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Indicates the ability to accept electrons. The electron-withdrawing carboxyl group will likely lower this energy.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A smaller gap suggests higher reactivity and lower kinetic stability.
Dipole Moment A measure of the separation of positive and negative charges.Affects physical properties like solubility and boiling point, and how the molecule interacts with other polar molecules.
Zero-Point Vibrational Energy (ZPVE) The lowest possible energy that a quantum mechanical system may have.Important for calculating reaction energies and thermodynamic properties.

This table is illustrative and based on general findings for benzofuran derivatives. Specific values for this compound would require dedicated computational studies.

Density Functional Theory (DFT) Studies for Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for predicting the reactivity of organic molecules like this compound. mdpi.com DFT-based reactivity descriptors provide a quantitative framework for understanding where and how a molecule is likely to react.

Global reactivity descriptors, derived from the conceptual DFT framework, offer a holistic view of the molecule's reactivity. researchgate.net These include:

Chemical Potential (μ): Related to the molecule's tendency to lose electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A harder molecule is less reactive.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

For this compound, the presence of both an electron-donating ethyl group and an electron-withdrawing carboxyl group on the benzofuran scaffold will create a nuanced reactivity profile. DFT calculations can precisely quantify the impact of these substituents on the global reactivity indices.

Local reactivity descriptors, on the other hand, pinpoint the most reactive sites within the molecule. These are crucial for predicting the regioselectivity of chemical reactions. The Fukui function is a key local descriptor in this regard.

Table 2: Global Reactivity Descriptors from DFT

DescriptorFormulaInterpretation for this compound
Chemical Potential (μ) μ ≈ (EHOMO + ELUMO) / 2Indicates the escaping tendency of electrons.
Chemical Hardness (η) η ≈ (ELUMO - EHOMO) / 2A larger value suggests greater stability and lower reactivity.
Electrophilicity Index (ω) ω = μ2 / 2ηMeasures the stabilization in energy when the system acquires an additional electronic charge from the environment.

These formulas are approximations. The values for this compound would be determined through specific DFT calculations.

Analysis of Electron Density Distributions and Fukui Functions

The electron density distribution, a fundamental property calculated by quantum chemical methods, reveals the regions of a molecule that are electron-rich or electron-poor. For this compound, the electron density will be higher around the oxygen atom of the furan (B31954) ring and the carboxyl group, as well as on the aromatic benzene (B151609) ring.

The Fukui function, f(r), is a more sophisticated tool derived from the electron density that identifies the most reactive sites in a molecule towards different types of attack. researchgate.net It quantifies the change in electron density at a specific point when an electron is added or removed.

f+(r): Indicates the sites most susceptible to nucleophilic attack (attack by an electron-rich species).

f-(r): Highlights the sites most prone to electrophilic attack (attack by an electron-poor species).

f0(r): Predicts the sites most susceptible to radical attack.

For benzofuran derivatives, the C2 and C3 positions of the furan ring are often the most reactive sites for electrophilic substitution. semanticscholar.orgsciforum.net In this compound, the C2 position is substituted with an ethyl group. Therefore, the C3 position is a likely candidate for electrophilic attack. The carboxyl group at the C5 position will deactivate the benzene ring towards electrophilic substitution, particularly at the positions ortho and para to it.

Condensed Fukui functions, which assign a value to each atom in the molecule, are often used for a more straightforward interpretation of reactivity.

Mechanistic Studies of Reactions Involving this compound via Computational Modeling

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the most favorable reaction pathways. For reactions involving this compound, computational studies can provide detailed insights that are often difficult to obtain through experiments alone.

For instance, in cycloaddition reactions, DFT calculations can determine whether a reaction proceeds through a concerted or a stepwise mechanism. pku.edu.cn For substitution reactions, computational models can help to understand the role of catalysts and the regioselectivity of the reaction.

Experimental and computational studies on the synthesis of benzofuran derivatives have explored various reaction mechanisms, including those catalyzed by transition metals like palladium, copper, and rhodium. mdpi.comnih.govacs.orgresearchgate.net These studies often propose detailed catalytic cycles involving steps like oxidative addition, cyclization, and reductive elimination, with computational modeling used to support the proposed mechanisms. nih.gov

Theoretical Structure-Activity Relationship (SAR) Studies Focusing on Chemical Interactions and Reaction Outcomes (excluding clinical applications)

Theoretical Structure-Activity Relationship (SAR) studies aim to establish a correlation between the chemical structure of a molecule and its activity. nih.govresearchgate.netnih.gov In the context of chemical reactivity, theoretical SAR can be used to understand how modifications to the structure of this compound would affect its reaction outcomes.

By systematically varying the substituents on the benzofuran core and calculating the corresponding reactivity descriptors, a theoretical SAR model can be built. For example, replacing the ethyl group at the C2 position with other alkyl groups or introducing different functional groups on the benzene ring would alter the electronic properties and, consequently, the reactivity of the molecule.

These studies often employ quantitative structure-activity relationship (QSAR) models, which use statistical methods to correlate calculated molecular descriptors with observed activities. researchgate.net For benzofuran derivatives, SAR studies have shown that substitutions at the C2 position can be crucial for their activity. nih.gov The introduction of halogen atoms, for instance, can significantly increase the reactivity and binding affinity of benzofurans due to the formation of halogen bonds. nih.gov

Applications in Advanced Organic Synthesis and Materials Science Excluding Clinical or Pharmaceutical Uses

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The benzofuran (B130515) scaffold is a prevalent motif in a vast number of biologically active compounds and natural products. Consequently, functionalized benzofurans like 5-Carboxy-2-ethylbenzo[b]furan serve as crucial intermediates in the synthesis of more complex molecular architectures. The carboxylic acid group at the 5-position and the ethyl group at the 2-position offer multiple reaction sites for further chemical transformations.

The carboxylic acid moiety can be readily converted into a variety of other functional groups, such as esters, amides, and acid halides, which can then participate in a wide range of coupling reactions. This versatility allows for the construction of larger, more intricate molecules. For instance, derivatives of benzofuran are utilized in the synthesis of compounds with applications in medicinal chemistry and drug discovery. While this article excludes clinical applications, the synthetic methodologies employed are highly relevant to advanced organic synthesis.

A notable example from the literature, while not directly involving this compound, highlights the synthetic utility of its structural analogs. The synthesis of 1-(5-bromo-2-ethylbenzo[b]furan-3-yl)-2-(4-hydroxyphenyl)ethanone was achieved starting from 5-bromo-2-ethylbenzo[b]furan. nih.gov This demonstrates how the 2-ethylbenzofuran (B194445) core can be a foundational structure for building more complex derivatives through acylation and other transformations. The presence of a carboxylic acid group, as in this compound, would provide an additional, highly versatile handle for a diverse array of synthetic manipulations, further expanding its potential as a key intermediate.

The strategic placement of the functional groups on the this compound ring system allows for regioselective reactions, enabling chemists to build molecular complexity in a controlled and predictable manner. The benzofuran ring itself can also undergo various electrophilic substitution reactions, providing further opportunities for functionalization and the synthesis of elaborate organic molecules.

Building Block for the Development of Novel Materials and Polymers

The rigid, aromatic structure of the benzofuran core, combined with the polymerizable functionality of the carboxylic acid group, makes this compound an attractive building block, or monomer, for the creation of novel polymers and materials. Furan-based polymers are gaining significant attention as sustainable alternatives to traditional petroleum-based plastics. researchgate.netresearchgate.net

The carboxylic acid group can participate in condensation polymerization reactions with diols or diamines to form polyesters and polyamides, respectively. The incorporation of the benzofuran unit into the polymer backbone is expected to impart unique thermal and mechanical properties, such as high thermal stability and rigidity, due to the aromatic nature of the monomer. This is analogous to the well-studied 2,5-furandicarboxylic acid (FDCA), which is used to produce bio-based polyesters like polyethylene (B3416737) furanoate (PEF). researchgate.net

The potential of furan-based diols, such as 2,5-bis(hydroxymethyl)furan (BHMF), as monomers for sustainable polymers has been extensively reviewed. nih.gov BHMF can be used to synthesize a variety of polymers, including polyesters and polyurethanes. By analogy, this compound, with its carboxylic acid functionality, offers a complementary approach to furan-based polymers, providing access to materials with potentially different and desirable properties.

The table below illustrates the potential of this compound as a monomer by comparing its key structural features with those of established bio-based monomers.

MonomerChemical StructureKey Functional Group for PolymerizationPotential Polymer Type
This compound C11H10O3Carboxylic AcidPolyesters, Polyamides
2,5-Furandicarboxylic Acid (FDCA) C6H4O5Carboxylic AcidsPolyesters, Polyamides
2,5-Bis(hydroxymethyl)furan (BHMF) C6H8O3Hydroxyl GroupsPolyesters, Polyurethanes

Research into benzodifuran-based donor-acceptor copolymers for organic solar cells has demonstrated that the incorporation of furan-containing aromatic structures can lead to materials with favorable electronic properties. This suggests that polymers derived from this compound could also find applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Contribution to Bio-Based Chemical Platforms and Renewable Resource Utilization (analogous to furan (B31954) dicarboxylic acid)

The development of bio-based chemical platforms is a critical step towards a more sustainable chemical industry. Furan derivatives, often derived from lignocellulosic biomass, are at the forefront of this transition. researchgate.net 2,5-Furandicarboxylic acid (FDCA) is a prime example of a bio-based platform chemical that can be used to produce a wide range of other chemicals and materials. researchgate.net

While the direct synthesis of this compound from renewable resources is an area for future research, its furan core suggests a potential link to bio-based feedstocks. The principles of green chemistry encourage the use of renewable starting materials, and the furan ring is a key structural motif obtainable from biomass.

The versatility of the carboxylic acid group in this compound allows for its conversion into other valuable chemical intermediates. For example, reduction of the carboxylic acid would yield the corresponding alcohol, 5-(hydroxymethyl)-2-ethylbenzo[b]furan, which could serve as a monomer for different types of polymers. Decarboxylation could provide access to 2-ethylbenzo[b]furan, a simpler building block. This chemical flexibility is a hallmark of a platform chemical, enabling the synthesis of a diverse array of downstream products.

The analogy to FDCA is strong; both are furan-containing carboxylic acids that can be used to synthesize polyesters and other polymers. researchgate.net The research into enzymatic polymerization for the synthesis of furan-based copolyesters further underscores the potential for developing sustainable and environmentally friendly processes for polymers derived from furanic monomers. researchgate.net

Development of Chemosensors or Photoresponsive Materials (if based on chemical modification, not biological interaction)

The benzofuran scaffold possesses inherent fluorescence properties due to its extended π-conjugated system. This makes benzofuran derivatives attractive candidates for the development of chemosensors and photoresponsive materials. By chemically modifying the benzofuran core of this compound, it is possible to create materials that exhibit changes in their optical or electronic properties in response to specific chemical species or light.

The carboxylic acid group provides a convenient attachment point for introducing specific recognition units for the detection of ions or molecules. For example, the carboxylic acid could be converted to an amide or ester linked to a receptor that selectively binds to a target analyte. Upon binding, the electronic environment of the benzofuran fluorophore would be altered, leading to a change in its fluorescence intensity or wavelength, thus signaling the presence of the analyte.

While direct research on this compound as a chemosensor is not yet prevalent, the broader class of benzofuran derivatives has shown promise in this area. For instance, benzofuran-based molecules have been explored for their potential in various applications due to their unique electronic and photophysical properties.

Furthermore, the rigid and planar structure of the benzofuran system can be exploited in the design of photoresponsive materials. By incorporating photochromic units, which change their structure and properties upon exposure to light, it may be possible to create materials with switchable optical properties. The development of such materials is of great interest for applications in optical data storage, molecular switches, and smart materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-carboxy-2-ethylbenzo[b]furan, and how can reaction conditions be controlled to maximize yield?

  • Methodology : Multi-step synthesis typically involves Friedel-Crafts acylation, esterification, and carboxylation. Key parameters include:

  • Temperature : Maintain 60–80°C during cyclization to avoid side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for benzofuran core formation.
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (>95%) .
    • Analytical validation : NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are critical for structural confirmation. For intermediates, monitor reaction progress with TLC (Rf = 0.3–0.5 in 3:7 ethyl acetate/hexane) .

Q. How do substituents (e.g., ethyl, carboxyl) influence the compound’s electronic properties and reactivity?

  • Experimental approach :

  • Electron-withdrawing groups (EWGs) : The carboxyl group at position 5 stabilizes reactive intermediates via resonance, enhancing electrophilic substitution at position 2.
  • Ethyl group effects : The 2-ethyl substituent introduces steric hindrance, directing regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Spectroscopic evidence : IR spectroscopy (C=O stretch at 1680–1720 cm⁻¹) and DFT calculations validate electronic effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of this compound derivatives?

  • Strategy :

  • Substituent variation : Synthesize analogs with halogen (Br, F) or hydroxyl groups at positions 3/4 to probe interactions with enzymatic targets (e.g., cyclooxygenase-2).
  • In vitro assays : Use enzyme inhibition assays (IC₅₀ determination) and cell viability tests (MTT assay) to correlate substituent effects with anti-inflammatory/anticancer activity .
  • Data contradiction resolution : Conflicting bioactivity data (e.g., Cl vs. Br substitution) may arise from differential binding affinities; employ molecular docking (AutoDock Vina) to validate hypotheses .

Q. What computational methods are suitable for predicting the interaction of this compound with biological targets?

  • Methodology :

  • Molecular docking : Simulate binding poses with proteins (e.g., COX-2 PDB ID 5IKT) using flexible ligand protocols. Prioritize hydrogen bonding with Arg120 and hydrophobic interactions with Tyr355.
  • MD simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability. Analyze RMSD and binding free energy (MM-PBSA) .
  • Validation : Cross-reference computational results with SPR (surface plasmon resonance) data for binding kinetics (ka/kd) .

Q. How can conflicting spectroscopic data (e.g., NMR shifts) between synthetic batches be systematically resolved?

  • Troubleshooting workflow :

  • Batch comparison : Analyze ¹H NMR (500 MHz, DMSO-d6) for impurity peaks (e.g., residual solvents or unreacted intermediates).
  • Isotopic labeling : Use ¹³C-labeled precursors to track unexpected side reactions.
  • Crystallography : Obtain single-crystal X-ray data to resolve ambiguities in regiochemistry .

Key Considerations for Researchers

  • Contradictory data : Discrepancies in bioactivity may stem from impurities (e.g., residual Pd in cross-coupling reactions). Use ICP-MS to quantify metal traces .
  • Advanced characterization : Pair NMR with 2D-COSY and HSQC for unambiguous assignment of diastereomers.

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